Mass Spectrometry: +4 Da Mass Shift vs. Unlabeled Estetrol (E4)
In mass spectrometry, Estetrol-d4 (MW 308.41) provides a baseline-resolved mass shift of +4 Da relative to the unlabeled endogenous analyte Estetrol (MW 304.38) . This distinct delta minimizes isotopic cross-talk and potential signal interference, which is critical for achieving high selectivity in MRM transitions. In comparison, a non-deuterated internal standard or an alternative isotopologue (e.g., 13C-labeled) with an insufficient mass shift may suffer from spectral overlap and compromised assay specificity, particularly in complex biological matrices like serum or plasma [1]. This +4 Da difference ensures accurate peak integration and quantification.
| Evidence Dimension | Molecular Mass Shift for MS Detection |
|---|---|
| Target Compound Data | +4 Da (Mass shift vs. native E4) |
| Comparator Or Baseline | Unlabeled Estetrol (E4) (0 Da shift) / Alternative isotopologue (e.g., +3 Da shift) |
| Quantified Difference | +4 Da (vs. 0 Da unlabeled) and +1 Da incremental resolution (vs. +3 Da labeled) |
| Conditions | Mass spectrometry (LC-MS/MS, GC-MS), theoretical calculation based on molecular formula (C18H20D4O4 vs. C18H24O4) |
Why This Matters
Procurement of Estetrol-d4 guarantees a +4 Da mass shift that is essential for selective MRM detection without interference, directly impacting assay robustness and data integrity in regulated bioanalysis.
- [1] Denver, N., Khan, S., Homer, N. Z. M., MacLean, M. R., & Andrew, R. (2019). Current strategies for quantification of estrogens in clinical research. The Journal of Steroid Biochemistry and Molecular Biology, 192, 105373. View Source
